lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate
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Overview
Description
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is a chemical compound with the molecular formula C₉H₁₃LiN₂O₂. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate typically involves the reaction of 4-(4-methylpiperazin-1-yl)but-2-ynoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter cellular signaling pathways, and affect the expression of certain genes. These interactions contribute to its observed effects in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)butanoate: Similar structure but lacks the alkyne group.
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-enoate: Contains a double bond instead of a triple bond.
Uniqueness
Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions that similar compounds without the alkyne group cannot undergo .
Properties
CAS No. |
1989671-62-6 |
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Molecular Formula |
C9H13LiN2O2 |
Molecular Weight |
188.2 g/mol |
IUPAC Name |
lithium;4-(4-methylpiperazin-1-yl)but-2-ynoate |
InChI |
InChI=1S/C9H14N2O2.Li/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h4-8H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
FEOBDZJOGWUENF-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1CCN(CC1)CC#CC(=O)[O-] |
Purity |
91 |
Origin of Product |
United States |
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